N-[(2-fluorophenyl)methyl]-2-{6-[(4-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide
CAS No.: 1251683-78-9
Cat. No.: VC11961718
Molecular Formula: C24H25FN4O2
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251683-78-9 |
|---|---|
| Molecular Formula | C24H25FN4O2 |
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | N-[(2-fluorophenyl)methyl]-2-[6-[(4-methylphenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C24H25FN4O2/c1-17-6-8-18(9-7-17)13-28-11-10-22-20(14-28)24(31)29(16-27-22)15-23(30)26-12-19-4-2-3-5-21(19)25/h2-9,16H,10-15H2,1H3,(H,26,30) |
| Standard InChI Key | RVANAQUJXCUZPB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4F |
| Canonical SMILES | CC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4F |
Introduction
N-[(2-fluorophenyl)methyl]-2-{6-[(4-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide is a complex organic compound belonging to the pyrido[4,3-d]pyrimidine class. This compound is characterized by its intricate molecular structure, which includes a pyrido[4,3-d]pyrimidine core, a 2-fluorophenylmethyl group, and a 4-methylphenylmethyl group attached to the pyrimidine ring.
Synthesis and Preparation
The synthesis of N-[(2-fluorophenyl)methyl]-2-{6-[(4-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide typically involves multi-step organic synthesis methods. These methods often include the formation of the pyrido[4,3-d]pyrimidine core followed by the introduction of the 2-fluorophenylmethyl and 4-methylphenylmethyl groups through alkylation reactions.
Biological Activity and Potential Applications
While specific biological activity data for this compound is not readily available, compounds within the pyrido[4,3-d]pyrimidine class have been explored for various biological activities, including anti-inflammatory, anticancer, and antiviral properties. The presence of fluorine and methyl groups can influence the compound's pharmacokinetic properties, such as solubility and bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume